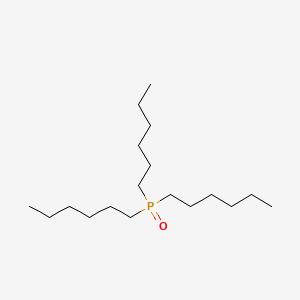

Trihexylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-dihexylphosphorylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39OP/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDZLUVUQQGIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051992 | |

| Record name | Trihexylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-48-8 | |

| Record name | Trihexylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, trihexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, trihexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, trihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trihexylphosphine Oxide: A Technical Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexylphosphine oxide (THPO) is an organophosphorus compound with a unique molecular structure that imparts a versatile solubility profile, making it a compound of significant interest in chemical synthesis, materials science, and pharmaceutical development. This guide provides a deep dive into the physicochemical principles governing its solubility in organic solvents. While extensive quantitative data for THPO is not widely published, this document synthesizes foundational chemical principles, data from analogous compounds, and established experimental methodologies to provide a robust predictive framework and a practical guide for laboratory determination. We will explore the causality behind its solubility behavior, present a self-validating experimental protocol for precise measurement, and discuss the implications for its application in research and development.

Introduction: The Dual Nature of Trihexylphosphine Oxide

Trihexylphosphine oxide, with the chemical formula C₁₈H₃₉OP, is characterized by a highly polar phosphine oxide head group (P=O) and three non-polar hexyl chains.[1][2] This amphipathic structure is the primary determinant of its solubility, creating a molecule with a dual nature. The phosphoryl group (P=O) is a potent hydrogen bond acceptor, promoting interaction with polar solvents. Conversely, the 18-carbon aliphatic tails impart significant lipophilicity, favoring solubility in non-polar, hydrocarbon-based media.[3]

This duality makes THPO a fascinating subject for solubility studies and a versatile tool in the laboratory. In drug development, phosphine oxides are gaining attention as they can enhance polarity, metabolic stability, and aqueous solubility of parent drug molecules without compromising permeability in all cases.[4][5] Understanding and predicting the solubility of standalone phosphine oxides like THPO is therefore critical for their effective use as reagents, ligands, or building blocks. This guide will provide the foundational knowledge and practical tools to master the solubility characteristics of THPO.

Core Physicochemical Properties

A baseline understanding of THPO's physical properties is essential before delving into its solubility. These characteristics influence its behavior in solution and provide context for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₉OP | [1][2] |

| Molecular Weight | 302.48 g/mol | [1][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 163 °C | [1] |

| Density (Predicted) | 0.864 ± 0.06 g/cm³ | [1] |

Theoretical Solubility Profile: A Mechanistic View

The principle of "like dissolves like" is the cornerstone for predicting solubility. For THPO, its hybrid nature means it doesn't fit neatly into a single category. Its solubility is a balance between the enthalpic gains from solvent-solute interactions and the entropic cost of creating a cavity in the solvent.

Interaction with Non-Polar Solvents (e.g., Hexane, Toluene)

In non-polar solvents, the primary intermolecular forces are van der Waals (London dispersion) forces. The long, flexible hexyl chains of THPO can interact favorably with these solvents. Unlike triphenylphosphine oxide (TPPO), which is notoriously insoluble in hexane due to its rigid, crystalline structure, THPO is predicted to have significantly higher solubility in such media.[7][8] The energy required to break the THPO crystal lattice (related to its low melting point) is more easily compensated by the interactions between the alkyl chains and the non-polar solvent.

Interaction with Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate)

Polar aprotic solvents possess dipole moments but lack acidic protons for hydrogen bonding. The strong dipole of the P=O bond in THPO can engage in favorable dipole-dipole interactions with these solvents. This, combined with the dispersion forces between the alkyl chains and the organic part of the solvent, suggests good solubility. Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are expected to be effective at solvating both ends of the THPO molecule, leading to high solubility.

Interaction with Polar Protic Solvents (e.g., Ethanol, Methanol)

Polar protic solvents can engage in hydrogen bonding. The oxygen atom of the phosphine oxide group is a strong hydrogen bond acceptor. This leads to strong, favorable interactions with solvents like ethanol and methanol.[9] However, the bulky, non-polar alkyl chains can disrupt the solvent's native hydrogen-bonding network, introducing an energetic penalty. Therefore, while THPO is expected to be soluble in polar protic solvents, its solubility might be less than that of smaller, less lipophilic phosphine oxides.

The following diagram illustrates the dual-nature interactions that govern THPO's solubility.

Caption: Solute-solvent interactions for THPO.

Experimental Protocol for Solubility Determination

To generate reliable, quantitative solubility data, a rigorously controlled experimental procedure is paramount. The isothermal shake-flask method is a gold-standard technique for measuring the solubility of a solid in a liquid.[10] This protocol is designed as a self-validating system, ensuring that true thermodynamic equilibrium is reached and measured accurately.

Principle

A surplus of the solid solute (THPO) is equilibrated with the solvent at a constant temperature for a sufficient duration to ensure the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is determined analytically.

Materials and Equipment

-

Trihexylphosphine oxide (THPO), purity >98%

-

Selected organic solvents, HPLC grade or equivalent

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), HPLC, or gravimetric analysis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of THPO to a series of glass vials. The excess should be clearly visible after equilibration.

-

Causality: Using an excess of solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[10]

-

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the vials at a constant temperature for a predetermined period (e.g., 24-72 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium more rapidly. A preliminary kinetics study should be performed to determine the minimum time required to reach a stable concentration.[11]

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Causality: This settling period is crucial to avoid contamination of the liquid sample with undissolved microcrystals, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask.

-

Causality: Filtering is a critical step to remove any remaining particulate matter.[10] The syringe and filter should be at the same temperature as the experiment to prevent premature crystallization of the solute.

-

-

Quantification: Determine the concentration of THPO in the sampled solution.

-

Gravimetric Method: Accurately weigh the filtered sample. Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the boiling point of THPO) until a constant weight of the residual THPO is achieved. Calculate the solubility as grams of THPO per 100 g of solvent.

-

Chromatographic Method (HPLC/GC): Dilute the filtered sample with a known volume of solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration. This is often more accurate for low solubilities.

-

-

Data Reporting: Report the solubility in standard units (e.g., g/100g solvent, molality, or molarity) and specify the temperature of the measurement.

The following diagram outlines this experimental workflow.

Caption: Workflow for experimental solubility determination.

Conclusion: Practical Implications for the Researcher

Trihexylphosphine oxide presents a compelling case study in solubility, driven by its distinct polar and non-polar domains. While a comprehensive database of its solubility in all common organic solvents is yet to be established, its behavior can be reliably predicted based on its structure. It is expected to be highly soluble in non-polar and polar aprotic solvents, and moderately to highly soluble in polar protic solvents. For researchers in synthetic chemistry, this profile is critical for designing purification strategies, such as selecting an appropriate solvent for extraction or a solvent/anti-solvent system for crystallization. For drug development professionals, the amphipathic nature of THPO-like structures can be leveraged to tune the physicochemical properties of active pharmaceutical ingredients.[4][5] The provided experimental protocol offers a robust and reliable path for generating the precise, application-specific solubility data required for advancing scientific discovery.

References

-

Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]

-

Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine oxide, trihexyl-. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Chemical Society Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

-

Polic Chemical. (n.d.). What is Trihexylphosphine - Properties & Specifications. Retrieved from [Link]

Sources

- 1. trihexylphosphine oxide | 3084-48-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. What is Trihexylphosphine - Properties & Specifications [polic-chemical.com]

- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. Phosphine oxide, trihexyl- | C18H39OP | CID 76514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Thermal Landscape of Trihexylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Stability in Pharmaceutical Development

In the intricate world of pharmaceutical sciences, the stability of every component is paramount. Trihexylphosphine oxide (THPO), a member of the versatile class of organophosphorus compounds, is increasingly finding its place in various synthetic and formulation processes. Its utility, however, is intrinsically linked to its thermal resilience. Understanding the precise temperature at which THPO begins to degrade, and the pathways it follows, is not merely an academic exercise. It is a critical determinant of process safety, product purity, and ultimately, the efficacy and stability of the final drug product. This guide serves as a comprehensive exploration of the thermal stability and decomposition characteristics of trihexylphosphine oxide, offering both foundational knowledge and actionable insights for the discerning scientist.

Trihexylphosphine Oxide: A Profile of a Key Synthetic Player

Trihexylphosphine oxide is a tertiary phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hexyl chains. This structure imparts a unique combination of polarity from the P=O bond and lipophilicity from the alkyl chains, making it a valuable reagent and, at times, a persistent byproduct in organic synthesis.

Key Applications and Relevance:

-

Ligand in Catalysis: The phosphine oxide moiety can act as a ligand in various transition metal-catalyzed reactions, influencing the reaction's efficiency and selectivity.

-

Surfactant and Stabilizer: Its amphiphilic nature makes it suitable for use as a surfactant or stabilizing agent in nanoparticle synthesis and formulations.

-

Byproduct in Key Reactions: THPO is a common byproduct in reactions utilizing trihexylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions. Its thermal stability is a crucial consideration during product purification via distillation or other heat-intensive methods.

-

Drug Development: Phosphine oxides are being explored for their potential as structural motifs in drug candidates, valued for their strong hydrogen-bond accepting capabilities and metabolic stability.[1]

The Crucial Question: Thermal Stability and Decomposition Temperature

The thermal stability of a compound is the temperature at which it begins to chemically decompose. For THPO, this is a critical parameter for establishing safe operating temperatures in chemical reactions and purification processes. While direct, publicly available thermogravimetric analysis (TGA) data specifically for trihexylphosphine oxide is limited, a close structural analogue, trioctylphosphine oxide (TOPO), provides a strong and reliable point of reference.

A study on TOPO, which differs from THPO only by the length of its alkyl chains (octyl vs. hexyl), indicates that it begins to decompose at approximately 425 °C [2]. Given the homologous nature of these long-chain trialkylphosphine oxides, a similar thermal stability profile is anticipated for THPO.

| Parameter | Value (Based on Analogue Data) | Significance |

| Onset Decomposition Temperature (Tonset) | ~ 425 °C | The temperature at which significant weight loss due to decomposition begins. This is a critical limit for process heating. |

| Analytical Method | Thermogravimetric Analysis (TGA) | Standard technique for measuring changes in mass as a function of temperature. |

It is important to note that several factors can influence the observed decomposition temperature:

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which may occur at a lower temperature compared to decomposition in an inert atmosphere (e.g., nitrogen or argon).

-

Purity: Impurities within the THPO sample can potentially catalyze or alter the decomposition pathway, leading to a lower observed stability.

-

Heating Rate: In dynamic TGA experiments, a faster heating rate can result in a higher apparent decomposition temperature.

Unraveling the Decomposition Pathway of Trialkylphosphine Oxides

The thermal decomposition of trialkylphosphine oxides is a complex process that generally involves the cleavage of phosphorus-carbon (P-C) and carbon-carbon (C-C) bonds. While a definitive, step-by-step mechanism for THPO is not extensively documented in the literature, insights can be drawn from the study of related organophosphorus compounds.

The decomposition is likely to proceed through a series of radical chain reactions initiated by the homolytic cleavage of the weakest bonds at elevated temperatures. The P-C bond is a likely candidate for initial scission, leading to the formation of phosphorus-centered radicals and alkyl radicals.

A plausible, albeit simplified, decomposition pathway can be visualized as follows:

Caption: Simplified proposed thermal decomposition pathway for THPO.

Decomposition Products:

The expected decomposition products of THPO under inert pyrolysis conditions would include:

-

Volatile organic compounds: A mixture of hydrocarbons resulting from the fragmentation of the hexyl chains, such as hexene, butane, and ethene.

-

Phosphorus-containing species: Non-volatile phosphorus oxides and potentially some volatile organophosphorus fragments.

-

Char: A carbonaceous residue.

In the presence of oxygen, the decomposition would be an oxidative process, leading to the formation of carbon dioxide, water, and various phosphorus oxides.

Experimental Protocol for Determining Thermal Stability: A Self-Validating Approach

For researchers needing to precisely determine the thermal stability of their specific THPO sample, a standardized thermogravimetric analysis (TGA) protocol is essential. The following methodology is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) for a given sample of trihexylphosphine oxide.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Inert gas supply (high-purity nitrogen or argon).

-

Oxidative gas supply (air or pure oxygen), if required.

-

TGA pans (platinum or alumina).

Experimental Workflow:

Caption: Standard workflow for TGA analysis of THPO thermal stability.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Perform a two-point temperature calibration using certified standards (e.g., indium and zinc) to ensure accurate temperature measurement.

-

Verify mass calibration using standard weights.

-

Causality: Accurate temperature and mass measurements are the foundation of reliable TGA data. Inaccurate calibration can lead to significant errors in the determined decomposition temperatures.

-

-

Sample Preparation:

-

Ensure the THPO sample is homogeneous.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Causality: A representative, well-weighed sample is crucial for reproducibility and accurate quantitative analysis of weight loss.

-

-

Experimental Run:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Equilibrate the furnace at the starting temperature (e.g., 30 °C) until the sample weight is stable.

-

Begin the heating program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 600 °C).

-

Causality: A constant heating rate allows for the determination of kinetic parameters and ensures comparability between different experiments. The inert atmosphere prevents premature oxidative degradation.

-

-

Data Analysis and Interpretation:

-

The primary output is the TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline is observed, often calculated by the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

-

The derivative of the TGA curve (the DTG curve) shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (Tmax).

-

Self-Validation: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results. The standard deviation of the Tonset and Tmax values should be within an acceptable range (e.g., ± 2 °C).

-

Conclusion: From Data to Decision-Making

The thermal stability of trihexylphosphine oxide is a cornerstone of its safe and effective use in research and pharmaceutical development. While a precise decomposition temperature should be experimentally verified for each specific batch, the available data on the closely related trioctylphosphine oxide provides a robust estimate of decomposition onset around 425 °C. By understanding the factors that influence thermal stability and by employing rigorous, self-validating analytical methods like thermogravimetric analysis, scientists can confidently integrate THPO into their workflows, ensuring process integrity and the quality of their outcomes. This knowledge empowers informed decision-making, from the design of synthetic routes to the development of stable drug formulations.

References

Sources

Trihexylphosphine oxide molecular weight and formula

An In-Depth Technical Guide to Trihexylphosphine Oxide (THPO) for Advanced Research and Pharmaceutical Development

Executive Summary

Trihexylphosphine oxide (THPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hexyl chains. This unique structure, featuring a highly polar phosphoryl group and nonpolar aliphatic chains, imparts amphiphilic properties that make it a versatile tool in various scientific disciplines. While structurally simpler than its well-known aromatic analog, triphenylphosphine oxide (TPPO), THPO's utility is distinct and significant. It is predominantly employed as a highly effective extractant for metal ions in hydrometallurgical processes and as a stabilizing agent or ligand in materials science. For professionals in drug development, the phosphine oxide moiety is of growing interest for its ability to act as a stable hydrogen bond acceptor, capable of modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of THPO's core properties, synthesis, analytical characterization, key applications, and safety protocols, tailored for researchers and scientists in chemistry and pharmaceutical development.

Core Physicochemical Properties

The functionality of Trihexylphosphine oxide is fundamentally derived from its molecular structure and resulting physical properties. The central phosphorus atom is tetrahedral, with a highly polar P=O bond that is a potent hydrogen bond acceptor. The three hexyl chains render the molecule lipophilic and soluble in non-polar organic solvents.

Caption: Molecular Structure of Trihexylphosphine Oxide (THPO).

Quantitative data for THPO are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₉OP | [1] |

| Molecular Weight | 302.5 g/mol | [1] |

| CAS Number | 3084-48-8 | [1] |

| IUPAC Name | 1-dihexylphosphorylhexane | [1] |

| Appearance | White solid or colorless liquid | [1][2] |

| Density | 0.864 g/cm³ | [2] |

| Boiling Point | 428.4 °C at 760 mmHg | [2] |

| Flash Point | 212.9 °C | [2] |

| SMILES | CCCCCCP(=O)(CCCCCC)CCCCCC | [1] |

Synthesis and Purification

The synthesis of THPO is typically a two-step process that begins with the formation of its precursor, trihexylphosphine, followed by a controlled oxidation. The causality behind this choice is the high nucleophilicity of phosphines, which makes them readily susceptible to oxidation.

Caption: General workflow for the synthesis of THPO.

Experimental Protocol: Representative Synthesis of THPO

This protocol is a representative method based on established organometallic and oxidation chemistry principles[3][4].

PART A: Synthesis of Trihexylphosphine

-

Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.

-

Grignard Reagent Formation: Magnesium turnings and a crystal of iodine (as an initiator) are placed in the flask. A solution of 1-chlorohexane in a mixed solvent of anhydrous tetrahydrofuran (THF) and toluene is added dropwise via the dropping funnel to initiate the reaction. The mixture is heated gently to maintain a steady reflux until the magnesium is consumed, yielding hexylmagnesium chloride[3].

-

Phosphine Synthesis: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous toluene is added dropwise at a rate that maintains the internal temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude trihexylphosphine.

PART B: Oxidation to Trihexylphosphine Oxide

-

Reaction Setup: The crude trihexylphosphine is dissolved in a suitable solvent such as acetone or ethanol.

-

Oxidation: The solution is cooled in an ice bath. 30% hydrogen peroxide is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

Isolation and Purification: After the reaction is complete (monitored by ³¹P NMR), the solvent is removed in vacuo. The residue is purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexane) to yield pure trihexylphosphine oxide.

Applications in Research and Drug Development

Core Application: Solvent Extraction of Metal Ions

The primary industrial and research application of THPO is as a powerful solvating extractant for a wide range of metal ions from aqueous solutions, particularly in hydrometallurgy and nuclear waste reprocessing.

Mechanism of Action: The efficacy of THPO stems from the Lewis basicity of the phosphoryl oxygen, which can coordinate directly to metal cations. The three long alkyl chains ensure high solubility of the resulting metal-THPO complex in nonpolar organic solvents (e.g., kerosene, dodecane), facilitating its transfer from the aqueous phase to the organic phase. This process is a self-validating system; successful extraction is confirmed by the depletion of the metal ion from the aqueous phase and its enrichment in the organic phase, which can be quantified by techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.

Caption: Mechanism of metal ion extraction using THPO.

Emerging Role in Pharmaceutical Science

While not typically a component of final drug molecules, THPO and the broader class of phosphine oxides are highly relevant to the pharmaceutical industry.

-

Physicochemical Property Modulation: The phosphine oxide group is a metabolically stable and potent hydrogen bond acceptor.[5] In drug discovery, replacing less stable or less effective hydrogen bond acceptors (like certain amides or sulfoxides) with a phosphine oxide can dramatically improve a molecule's pharmacokinetic profile. Specifically, it can increase aqueous solubility and metabolic stability, as demonstrated in the development of the anticancer drug Brigatinib.[5] THPO serves as a model compound for studying the impact of lipophilic phosphine oxides on cell permeability and formulation.

-

Process Chemistry and Purification: In the synthesis of complex APIs, residual metal catalysts from cross-coupling reactions are a critical impurity that must be removed. THPO can be used as an extraction agent to scavenge these metal traces from the reaction mixture, ensuring the final API meets stringent purity requirements. Furthermore, understanding the behavior of phosphine oxides is crucial, as they are common byproducts of widely used reactions like the Wittig, Staudinger, and Mitsunobu reactions.[6] Although TPPO is the more common byproduct, the principles of its removal—often by crystallization or extraction—are applicable to aliphatic phosphine oxides as well.[6][7]

Analytical Characterization

The identity and purity of THPO are typically confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most definitive technique. THPO exhibits a single characteristic resonance in the chemical shift range of approximately +40 to +50 ppm (relative to 85% H₃PO₄), confirming the pentavalent phosphine oxide state.

-

¹H and ¹³C NMR: These spectra show complex multiplets corresponding to the three chemically equivalent hexyl chains, which can be integrated to confirm the structure.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) MS will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 302.5 or 303.5, respectively.

-

Infrared (IR) Spectroscopy: A strong absorption band between 1150 and 1200 cm⁻¹ is characteristic of the P=O stretching vibration.

Safety and Handling

As a laboratory chemical, THPO must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

-

GHS Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

-

PubChem. (n.d.). Phosphine oxide, trihexyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN105315304A - Synthesis method of trihexylphosphine.

-

Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]

-

Wu, J., et al. (2005). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. Phosphine oxide, trihexyl- | C18H39OP | CID 76514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN105315304A - Synthesis method of trihexylphosphine - Google Patents [patents.google.com]

- 4. Trioctylphosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trihexylphosphine Oxide (CAS 3084-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

Trihexylphosphine oxide is an organophosphorus compound with the chemical formula C₁₈H₃₉OP.[1] The central phosphorus atom is in a tetrahedral geometry, covalently bonded to a highly polar phosphoryl group (P=O) and three nonpolar hexyl chains. This amphiphilic nature influences its solubility and coordination properties.

General Properties

A summary of the key physicochemical properties of Trihexylphosphine oxide is presented in Table 1.

Table 1: Physicochemical Properties of Trihexylphosphine Oxide

| Property | Value | Source(s) |

| CAS Number | 3084-48-8 | [1] |

| Molecular Formula | C₁₈H₃₉OP | [1] |

| Molecular Weight | 302.5 g/mol | [1] |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 163 °C | [2] |

| Density (Predicted) | 0.864 ± 0.06 g/cm³ | [2] |

| Appearance | Clear to slightly yellow liquid or low melting solid | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

Structural Representation

The molecular structure of Trihexylphosphine oxide can be visualized as a central phosphorus atom with a tetrahedral arrangement of its substituents.

Caption: 2D representation of the Trihexylphosphine oxide molecule.

Synthesis of Trihexylphosphine Oxide

A common and effective method for the synthesis of trialkylphosphine oxides involves a two-step process: the preparation of the corresponding trialkylphosphine followed by its oxidation.

Step 1: Synthesis of Trihexylphosphine

Trihexylphosphine can be synthesized via a Grignard reaction, where a hexylmagnesium halide reacts with phosphorus trichloride. A method for this synthesis is detailed in Chinese patent CN105315304A.[1]

Experimental Protocol: Synthesis of Trihexylphosphine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are suspended in a mixture of anhydrous toluene and tetrahydrofuran. A small crystal of iodine is added as an initiator. 1-Chlorohexane is then added dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure complete formation of hexylmagnesium chloride.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. Phosphorus trichloride, dissolved in an equal volume of anhydrous toluene, is added dropwise to the cooled and stirred Grignard reagent. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude trihexylphosphine is purified by vacuum distillation to yield a colorless liquid.

Step 2: Oxidation to Trihexylphosphine Oxide

Trialkylphosphines are readily oxidized to their corresponding phosphine oxides. This oxidation can often be achieved by exposure to air, but for a more controlled and rapid conversion, oxidizing agents like hydrogen peroxide are commonly used.

Experimental Protocol: Oxidation of Trihexylphosphine

-

Reaction Setup: Trihexylphosphine is dissolved in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: The solution is cooled in an ice-water bath. A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C.

-

Monitoring the Reaction: The progress of the oxidation can be monitored by ³¹P NMR spectroscopy. The signal for the trihexylphosphine will decrease, while a new signal corresponding to trihexylphosphine oxide will appear at a downfield chemical shift.

-

Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting phosphine), the excess hydrogen peroxide is decomposed by the addition of a small amount of a reducing agent, such as sodium sulfite, until a negative test with starch-iodide paper is obtained. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude trihexylphosphine oxide can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of Trihexylphosphine oxide.

Spectroscopic Characterization

Detailed experimental spectroscopic data for trihexylphosphine oxide is not widely available in peer-reviewed literature or common spectral databases. However, based on the known spectral properties of other trialkylphosphine oxides, such as trioctylphosphine oxide (TOPO), we can predict the key features.

NMR Spectroscopy

-

³¹P NMR: This is the most diagnostic technique for phosphine oxides. The ³¹P NMR spectrum of trihexylphosphine oxide is expected to show a single resonance. For comparison, the ³¹P chemical shift of tricyclohexylphosphine oxide is approximately 47.3 ppm.[4] The chemical shift is sensitive to the electronic environment of the phosphorus atom.

-

¹H NMR: The ¹H NMR spectrum will be complex due to the overlapping signals of the three hexyl chains. We would expect to see a triplet corresponding to the terminal methyl (CH₃) protons, and a series of multiplets for the methylene (CH₂) protons. The methylene group adjacent to the phosphorus atom (α-CH₂) will likely appear as a multiplet due to both proton-proton and proton-phosphorus coupling.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the six non-equivalent carbon atoms of the hexyl chain. The carbon atom directly bonded to the phosphorus (Cα) will exhibit a large one-bond carbon-phosphorus coupling constant (¹J(C-P)).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. For trialkylphosphine oxides, this band typically appears in the region of 1150-1200 cm⁻¹. The spectra will also show characteristic C-H stretching and bending vibrations from the hexyl chains.

Applications of Trihexylphosphine Oxide

The unique combination of a polar P=O group and nonpolar alkyl chains makes trihexylphosphine oxide a versatile molecule in several applications.

Solvent Extraction

Trialkylphosphine oxides are excellent extractants for a variety of metal ions from aqueous solutions. THPO can be used in liquid-liquid extraction processes for the separation and purification of metals, including transition metals and lanthanides. Its efficacy as an extractant is dependent on factors such as the pH of the aqueous phase, the nature of the metal ion, and the organic diluent used.

A patent (US4909939A) describes the use of phosphine oxide mixtures, including trihexylphosphine oxide, for solvent extraction.[5]

Illustrative Protocol: Metal Ion Extraction

-

Preparation of the Organic Phase: A solution of trihexylphosphine oxide in a water-immiscible organic solvent (e.g., kerosene, toluene, or hexane) is prepared at a specific concentration (e.g., 0.1 M).

-

Extraction: The organic phase is mixed with an equal volume of an aqueous solution containing the metal ion of interest at a controlled pH. The mixture is vigorously shaken in a separatory funnel for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Phase Separation: The two phases are allowed to separate, and the aqueous phase is removed.

-

Stripping: The metal ion is recovered from the organic phase by stripping with an acidic solution (e.g., dilute HCl or H₂SO₄).

-

Analysis: The concentration of the metal ion in the aqueous phases before and after extraction, and in the stripping solution, is determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS), to calculate the extraction efficiency.

Phase Transfer Catalysis

The amphiphilic nature of trihexylphosphine oxide allows it to act as a phase transfer catalyst. It can facilitate the transport of ionic reactants from an aqueous phase to an organic phase, where the reaction occurs. This is particularly useful in reactions involving a water-soluble nucleophile and an organic-soluble electrophile.

Additive in Polymers and Lubricants

Trihexylphosphine oxide can be used as an additive to improve the thermal and oxidative stability of polymers and lubricants.[3] The phosphine oxide moiety can act as a radical scavenger, inhibiting oxidative degradation processes at elevated temperatures.

Safety and Handling

Trihexylphosphine oxide is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory.

GHS Hazard Statements:

-

Causes severe skin burns and eye damage.[1]

-

Very toxic to aquatic life with long lasting effects.[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

References

Sources

- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Trihexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trihexylphosphine Oxide and the Power of NMR

Trihexylphosphine oxide (THPO) is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hexyl chains. Its utility in various chemical applications, including as a solvent, extractant, and stabilizer, necessitates a thorough understanding of its molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the detailed structural elucidation and purity assessment of chemical compounds. For organophosphorus compounds like THPO, both proton (¹H) and phosphorus-31 (³¹P) NMR are indispensable tools, providing complementary information to build a complete molecular picture.

This in-depth technical guide provides a comprehensive overview of the ¹H and ³¹P NMR spectra of trihexylphosphine oxide. We will delve into the fundamental principles governing these spectroscopic techniques, provide a detailed analysis of the expected spectral features, and present a robust experimental protocol for acquiring high-quality NMR data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of THPO and similar organophosphorus compounds.

Fundamental Principles of ¹H and ³¹P NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ³¹P (both with a spin of ½), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins can align either with (low energy state) or against (high energy state) the field. The energy difference between these two states is directly proportional to the strength of the external magnetic field.

The core of the NMR experiment is the absorption of electromagnetic radiation (in the radiofrequency range) that matches this energy difference, causing the nuclear spins to transition from the lower to the higher energy state. This absorption is detected and plotted as an NMR spectrum, where the position of the signal (chemical shift) provides information about the chemical environment of the nucleus.

Key NMR Parameters:

-

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while nuclei in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield). For ³¹P NMR, chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[1] For ¹H NMR, tetramethylsilane (TMS) is the common reference standard (0 ppm).[1]

-

Spin-Spin Coupling (J-coupling): The interaction between the spins of neighboring nuclei through the bonding electrons results in the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).

-

Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal. This allows for the quantitative determination of the relative ratios of different types of nuclei in a molecule.

¹H NMR Spectral Analysis of Trihexylphosphine Oxide

The ¹H NMR spectrum of trihexylphosphine oxide is characterized by signals corresponding to the protons of the three hexyl chains. Due to the electronegativity of the phosphoryl group (P=O), the protons on the carbon atom alpha to the phosphorus (α-CH₂) are the most deshielded and will appear at the highest chemical shift. The signals for the other methylene groups in the hexyl chains will appear further upfield, with the terminal methyl group (CH₃) being the most shielded.

Expected ¹H NMR Spectral Data for Trihexylphosphine Oxide (in CDCl₃):

The following table presents estimated chemical shifts and coupling constants for trihexylphosphine oxide, based on data for analogous long-chain trialkylphosphine oxides.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-CH₂ | ~1.6 - 1.8 | Multiplet | |

| β-CH₂ | ~1.4 - 1.6 | Multiplet | |

| γ, δ, ε-CH₂ | ~1.2 - 1.4 | Multiplet | |

| CH₃ | ~0.9 | Triplet | ~7.0 |

Interpretation of the ¹H NMR Spectrum:

-

α-CH₂ Protons: These protons are adjacent to the phosphorus atom and will experience the strongest deshielding effect from the electronegative phosphoryl group. Their signal is expected to be a complex multiplet due to coupling with both the phosphorus atom (²JP-H) and the adjacent β-CH₂ protons (³JH-H).

-

Methylene Protons (β, γ, δ, ε): The signals for these protons will overlap and appear as a broad multiplet in the range of approximately 1.2 to 1.6 ppm.

-

Terminal Methyl Protons (CH₃): The protons of the terminal methyl group are the most shielded and will appear as a triplet around 0.9 ppm, due to coupling with the adjacent ε-CH₂ protons.

³¹P NMR Spectral Analysis of Trihexylphosphine Oxide

The ³¹P NMR spectrum of trihexylphosphine oxide provides a direct and sensitive probe of the phosphorus atom's chemical environment. A key advantage of ³¹P NMR is its wide chemical shift range, which makes it highly effective for distinguishing between different phosphorus-containing compounds.[1]

Expected ³¹P NMR Spectral Data for Trihexylphosphine Oxide (in CDCl₃):

The ³¹P chemical shift of phosphine oxides is sensitive to the nature of the alkyl groups and the solvent. For trialkylphosphine oxides, the chemical shift generally appears in the range of +40 to +60 ppm. Based on data for analogous compounds like trioctylphosphine oxide, the expected chemical shift for trihexylphosphine oxide is presented below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | ~+45 to +55 | Singlet (proton-decoupled) |

Interpretation of the ³¹P NMR Spectrum:

In a proton-decoupled ³¹P NMR spectrum, trihexylphosphine oxide is expected to exhibit a single sharp signal. The chemical shift in the downfield region is characteristic of a pentavalent phosphorus atom in a phosphine oxide. The absence of other signals is a strong indicator of the compound's purity. Oxidation of a corresponding trihexylphosphine would result in a significant downfield shift into this region, making ³¹P NMR an excellent tool for monitoring such reactions.[2]

Experimental Protocol for Acquiring ¹H and ³¹P NMR Spectra

This section provides a detailed, step-by-step methodology for the preparation of a trihexylphosphine oxide sample and the acquisition of high-quality ¹H and ³¹P NMR spectra.

1. Sample Preparation:

-

Materials:

-

Trihexylphosphine oxide (THPO)

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

-

NMR tube (5 mm diameter)

-

Pipettes and a clean, dry vial

-

-

Procedure:

-

Accurately weigh approximately 10-20 mg of THPO into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure complete dissolution of the THPO.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are provided as a starting point and may require optimization based on the specific NMR instrument used.

For ¹H NMR:

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Solvent | CDCl₃ | Common deuterated solvent for organophosphorus compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Sequence | Standard single-pulse (zg30) | A simple and robust pulse sequence for routine ¹H NMR. |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of the protons between scans. |

| Acquisition Time | 2-4 seconds | Ensures good digital resolution. |

| Spectral Width | 12-16 ppm | Covers the entire expected range of proton chemical shifts. |

For ³¹P NMR:

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | Corresponding to the ¹H frequency (e.g., 162 MHz for a 400 MHz ¹H instrument) | |

| Solvent | CDCl₃ | |

| Temperature | 298 K (25 °C) | |

| Pulse Sequence | Proton-decoupled single-pulse (zgpg30) | Proton decoupling simplifies the spectrum to a single peak and improves sensitivity. |

| Number of Scans | 64-128 | ³¹P is less sensitive than ¹H, requiring more scans for a good signal-to-noise ratio. |

| Relaxation Delay (d1) | 2-5 seconds | Longer relaxation delays are often necessary for ³¹P nuclei. |

| Acquisition Time | 1-2 seconds | |

| Spectral Width | -100 to +100 ppm | A wide spectral window to ensure the signal is captured. |

| Referencing | External 85% H₃PO₄ | The standard reference for ³¹P NMR. |

3. Data Processing:

-

Fourier Transform: Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the solvent peak (for ¹H) or the external standard (for ³¹P).

-

Integration: Integrate the area under each peak to determine the relative number of nuclei.

Influence of Environmental Factors on NMR Spectra

-

Solvent Effects: The choice of solvent can influence the chemical shifts in both ¹H and ³¹P NMR spectra due to interactions between the solvent and the analyte. For phosphine oxides, hydrogen bonding with protic solvents can significantly affect the ³¹P chemical shift.[3]

-

Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange processes, which can lead to changes in the appearance of the NMR spectrum.

-

Concentration: At high concentrations, intermolecular interactions can cause slight changes in chemical shifts.

Visualizations

Molecular Structure of Trihexylphosphine Oxide

Caption: Molecular structure of trihexylphosphine oxide.

Nuclear Spin States in an External Magnetic Field

Caption: Simplified depiction of nuclear spin states.

Workflow for NMR Analysis of Trihexylphosphine Oxide

Caption: Step-by-step NMR analysis workflow.

Conclusion

¹H and ³¹P NMR spectroscopy are indispensable techniques for the comprehensive characterization of trihexylphosphine oxide. The ¹H NMR spectrum provides detailed information about the structure and connectivity of the hexyl chains, while the ³¹P NMR spectrum offers a direct and sensitive probe of the phosphorus center, confirming the presence of the phosphine oxide functionality and assessing purity. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently utilize NMR to ensure the quality and structural integrity of THPO in their scientific endeavors.

References

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538-550. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Trihexylphosphine Oxide

To the Researcher:

A Note on Scientific Integrity: Providing safety information extrapolated from a different chemical would be contrary to the principles of scientific integrity and could pose a significant safety risk. The toxicological and hazardous properties of organophosphorus compounds are highly dependent on their specific organic substituents. Therefore, this guide will present the verified, albeit limited, information available for Trihexylphosphine Oxide from authoritative sources and will clearly delineate where comprehensive data is currently unavailable.

Chemical Identification

Trihexylphosphine oxide is an organophosphorus compound with the chemical formula C₁₈H₃₉OP.

| Identifier | Value | Source |

| Chemical Name | Trihexylphosphine Oxide | Pharmaffiliates[1] |

| Synonyms | Phosphine oxide, trihexyl-; 1-Dihexylphosphorylhexane; Tri-n-hexylphosphine oxide | Pharmaffiliates[1] |

| CAS Number | 3084-48-8 | Pharmaffiliates[1] |

| Molecular Formula | C₁₈H₃₉OP | Pharmaffiliates[1] |

| Molecular Weight | 302.48 g/mol | Pharmaffiliates[1] |

Hazard Identification and GHS Classification

Comprehensive GHS classification from a specific manufacturer's SDS is not available. However, aggregated information from notifications to the ECHA C&L Inventory provides the following classification. It is critical to treat this as a preliminary hazard assessment and to handle the substance with the utmost caution.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Source: Aggregated GHS information provided by companies to ECHA C&L Inventory.

GHS Pictograms:

Due to the H314 and H400/H410 classifications, the following pictograms are required:

Signal Word: Danger

Precautionary Statements (P-Statements):

-

Prevention:

-

P260: Do not breathe dusts or mists.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water for several minutes.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P354+P338: IF IN EYES: Immediately wash with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue washing.

-

P316: Get emergency medical help immediately.

-

P363: Wash contaminated clothing before reuse.

-

P391: Collect spillage.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First-Aid Measures: A Self-Validating Protocol

The H314 classification ("Causes severe skin burns and eye damage") necessitates immediate and thorough first-aid response. The causality is direct: the chemical is corrosive and will cause tissue damage on contact. The protocol is designed to mitigate this damage as rapidly as possible.

Experimental Workflow: First-Aid Decision Process

Caption: First-aid decision workflow for Trihexylphosphine Oxide exposure.

-

Skin Contact: The primary directive is immediate dilution and removal. The chemical's corrosive nature means that every second of contact contributes to tissue damage. Contaminated clothing will hold the chemical against the skin, so its immediate removal is paramount.

-

Eye Contact: The eye's delicate tissues are extremely vulnerable to corrosive substances. The protocol emphasizes immediate and prolonged flushing to wash the chemical away. Removing contact lenses is crucial as they can trap the chemical.

-

Ingestion: Corrosive materials will burn the digestive tract. Inducing vomiting would re-expose the esophagus and mouth to the chemical, causing further damage. The goal is to dilute the substance and seek immediate professional medical help.

-

Inhalation: While the substance is a solid with low vapor pressure, dusts or mists can be inhaled. Moving to fresh air is the immediate priority.

Handling, Storage, and Personal Protection

The logic behind handling and storage protocols is containment and prevention of contact, driven by the substance's high toxicity and corrosive nature.

Experimental Workflow: Safe Handling and Storage Protocol

Caption: Core protocol for the safe handling and storage of Trihexylphosphine Oxide.

-

Personal Protective Equipment (PPE): Given the severe skin and eye damage risk, comprehensive PPE is non-negotiable. Standard lab gloves may not be sufficient; chemical-resistant gloves (e.g., nitrile, neoprene) are required. A face shield in addition to goggles protects the entire face from splashes.

-

Engineering Controls: A chemical fume hood is essential to contain dusts and prevent inhalation. Accessible eyewash stations and safety showers are a critical last line of defense.

-

Storage: The "Store locked up" (P405) requirement reflects the high hazard level of the substance. Storage should be in a cool, dry place to maintain chemical stability and away from oxidizing agents to prevent potentially vigorous reactions.

Physical and Chemical Properties

The available data on the physical properties of Trihexylphosphine Oxide is limited.

| Property | Value | Source |

| Melting Point | 34-35 °C | LookChem[2] |

| Boiling Point | 163 °C | LookChem[2] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[1] |

Note: The discrepancy between a boiling point of 163°C and a recommended refrigerator storage temperature suggests that the substance may have stability issues at room temperature or that the boiling point is reported at reduced pressure. Users should adhere to the supplier's storage recommendation.

Ecological Information

The GHS classification indicates that Trihexylphosphine Oxide is very toxic to aquatic life with long-lasting effects (H400, H410). This high level of environmental toxicity mandates stringent controls to prevent its release into drains, waterways, or soil. All waste materials and spillages must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Conclusion for the Research Professional

The available safety data for Trihexylphosphine Oxide (CAS 3084-48-8), primarily from the aggregated ECHA C&L Inventory, indicates that it is a highly hazardous substance requiring expert handling . It is classified as causing severe skin burns, serious eye damage, and being very toxic to aquatic life.

All laboratory protocols must be designed to prevent any direct contact or environmental release. The information provided here should be considered a preliminary safety guide. It is imperative that a complete, verified Safety Data Sheet be obtained from the chemical supplier before any experimental work is undertaken. If a complete SDS cannot be provided, a thorough risk assessment must be conducted, assuming the highest degree of hazard based on the available data.

References

-

Pharmaffiliates. Trihexylphosphine Oxide.[Link]

-

LookChem. Cas 3084-48-8, trihexylphosphine oxide.[Link]

-

PubChem. Phosphine oxide, trihexyl-.[Link] (Note: This resource aggregates GHS data from the ECHA C&L inventory).

Sources

An In-depth Technical Guide to the Lewis Basicity of Trihexylphosphine Oxide

Executive Summary

Trihexylphosphine oxide (THPO) is an organophosphorus compound of significant interest in coordination chemistry, catalysis, and separation sciences. Its efficacy in these applications is fundamentally governed by its capacity to act as a Lewis base. This guide provides a comprehensive examination of the Lewis basicity of THPO, grounded in established chemical principles and quantitative experimental data. We will explore the electronic and structural factors that determine its basicity, present a robust quantitative measure of this property through the Gutmann Donor Number, detail the definitive experimental methodology for its determination, and discuss complementary spectroscopic techniques for its characterization. This document is intended to serve as a technical resource for scientists leveraging the unique properties of THPO in their research and development endeavors.

The Chemical Foundation of Lewis Basicity in Phosphine Oxides

In the framework of Lewis acid-base theory, a Lewis base is defined as an electron-pair donor. For trihexylphosphine oxide, (C₆H₁₃)₃P=O, the locus of this basicity is the oxygen atom of the phosphoryl group. The P=O bond is highly polarized, with significant electron density localized on the oxygen atom, making it a potent electron-pair donor and a hard Lewis base.[1]

1.1. Structural and Electronic Influences

The magnitude of THPO's Lewis basicity is primarily dictated by two factors:

-

Inductive Effect of Alkyl Chains: The three hexyl chains attached to the phosphorus atom are electron-donating groups (+I effect). They increase the electron density at the phosphorus atom, which in turn enhances the polarization of the P=O bond and increases the electron density on the oxygen atom. This makes the oxygen a stronger Lewis base compared to phosphine oxides with electron-withdrawing substituents. It is a well-established principle that trialkylphosphine oxides are stronger Lewis bases than triarylphosphine oxides, where the phenyl groups are electron-withdrawing.[2]

-

The Nature of the Phosphoryl Bond: The P=O bond is best described by a combination of a dative σ-bond and π-backbonding from oxygen lone pairs into suitable empty orbitals of the phosphorus atom. The donation from the oxygen to a Lewis acid weakens the P=O bond, a phenomenon that can be observed spectroscopically.

The interaction of THPO with a generic Lewis Acid (LA) can be visualized as the formation of a coordinate covalent bond, forming a stable adduct.

Quantifying the Lewis Basicity: The Gutmann Donor Number

To move beyond qualitative descriptions, a quantitative scale is essential. The most widely accepted measure of Lewis basicity is the Gutmann Donor Number (DN) . The DN is defined as the negative molar enthalpy (-ΔH) in kcal/mol for the 1:1 adduct formation between the Lewis base and the strong reference Lewis acid antimony pentachloride (SbCl₅) in a dilute solution of an inert solvent, typically 1,2-dichloroethane (DCE).[3][4]

Reaction: Base(solv) + SbCl₅(solv) → Base-SbCl₅(solv) DN = -ΔH

While a specific, experimentally determined Donor Number for trihexylphosphine oxide is not prominently reported in the literature, an extremely close structural and electronic analogue, trioctylphosphine oxide (TOPO) , has a well-documented Donor Number. Given the negligible difference in the inductive effect between a hexyl and an octyl chain, the DN of TOPO serves as a highly reliable and scientifically sound proxy for THPO.

| Compound | Formula | Donor Number (DN) [kcal/mol] | Reference |

| Trioctylphosphine Oxide (TOPO) | (C₈H₁₇)₃P=O | 33.8 | [3][4] |

| Tributyl Phosphate (TBP) | (C₄H₉O)₃P=O | 23.7 | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | 20.0 | [3] |

| Water | H₂O | 18.0 | [3] |

| Acetonitrile | CH₃CN | 14.1 | [3] |

Table 1: Comparative Gutmann Donor Numbers.

A Donor Number of 33.8 places THPO in the category of strong Lewis bases. Its basicity significantly surpasses that of common coordinating solvents like THF and water, and is substantially greater than that of analogous organophosphorus compounds like tributyl phosphate. This high donating ability explains its effectiveness as an extractant for metal ions and as a stabilizer for nanoparticles.[5]

Experimental Determination of the Donor Number

The definitive method for determining the Donor Number is by solution calorimetry, specifically through an isothermal titration calorimetry (ITC) experiment. This technique directly measures the heat evolved during the titration of the Lewis base with SbCl₅.

3.1. Core Principle

A solution of SbCl₅ is titrated stepwise into a solution of THPO within the calorimeter cell. Each injection triggers the exothermic formation of the THPO-SbCl₅ adduct, releasing a pulse of heat that is precisely measured by the instrument. The integrated heat per injection is plotted against the molar ratio of the reactants. The resulting titration curve is then fitted to a binding model to extract the enthalpy of reaction (-ΔH), which is the Donor Number.

3.2. Detailed Experimental Protocol

This protocol outlines the steps for a self-validating calorimetric determination of the THPO Donor Number.

Materials & Reagents:

-

Trihexylphosphine oxide (THPO), high purity (>98%)

-

Antimony pentachloride (SbCl₅), high purity (>99%)

-

1,2-Dichloroethane (DCE), anhydrous grade (<50 ppm H₂O)

-

Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC or similar)

-

Inert atmosphere glovebox or Schlenk line

Protocol Steps:

-

Preparation (Inert Atmosphere): All reagents and solvents must be handled under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent reactions with atmospheric moisture. SbCl₅ is highly reactive and corrosive.

-

Solution Preparation:

-

Cell Solution: Prepare a ~1 mM solution of THPO in anhydrous DCE. The exact concentration must be known precisely.

-

Syringe Solution: Prepare a ~10 mM solution of SbCl₅ in anhydrous DCE. This concentration should be approximately 10-15 times that of the cell solution. The exact concentration must be known precisely.

-

-

Instrument Setup:

-

Set the calorimeter to the standard experimental temperature of 25 °C (298.15 K).

-

Thoroughly clean and dry the sample cell and titration syringe.

-

Load the THPO solution into the sample cell (~200-300 µL, depending on instrument).

-

Load the SbCl₅ solution into the titration syringe (~40-50 µL).

-

-

Titration Experiment:

-

Allow the system to equilibrate thermally until a stable baseline is achieved (typically < ±0.1 µcal/s).

-

Perform an initial small injection (e.g., 0.4 µL) to be discarded during data analysis, followed by a series of 18-20 subsequent injections (e.g., 2.0 µL each).

-

Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

-

Stir the cell solution continuously (e.g., 750 rpm) to ensure rapid mixing.

-

-

Data Analysis:

-

Integrate the heat peak for each injection to determine the heat change (µcal).

-

Plot the heat change per mole of injectant (kcal/mol) against the molar ratio ([SbCl₅]/[THPO]).